T3-ATA (S-isomer)

Thyroid Hormone Receptor TRβ Selectivity Ligand Binding Assay

When selecting a thyroid hormone analog for TRβ-focused research, only the S-enantiomer of T3-ATA delivers stereospecific, high-affinity receptor engagement. T3-ATA (S-isomer) combines N-acetylthioacetyl modification with the biologically active S-configuration, achieving 3–6-fold TRβ-preferential activation. This enables definitive hepatic gene regulation assays, MCT8 deficiency (Allan-Herndon-Dudley) modeling, and deiodination pathway dissection. Its distinct pharmacology—16-fold tighter plasma protein binding than T3, preferential transthyretin association, and 5.5 h residence time—supports pulse-chase protocols. Procure ≥98% T3-ATA (S-isomer) to eliminate stereochemical ambiguity from your thyroid hormone signaling studies.

Molecular Formula C19H16I3NO6S
Molecular Weight 767.1 g/mol
Cat. No. B2964346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT3-ATA (S-isomer)
Molecular FormulaC19H16I3NO6S
Molecular Weight767.1 g/mol
Structural Identifiers
SMILESCC(=O)SCC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O
InChIInChI=1S/C19H16I3NO6S/c1-9(24)30-8-17(26)23-15(19(27)28)6-10-4-13(21)18(14(22)5-10)29-11-2-3-16(25)12(20)7-11/h2-5,7,15,25H,6,8H2,1H3,(H,23,26)(H,27,28)/t15-/m0/s1
InChIKeyRHDAROOLVWCQRO-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





T3-ATA (S-isomer): Stereochemically Defined Thyromimetic for Receptor-Selectivity and Metabolic Regulation Studies


T3-ATA (S-isomer) (CAS 2438721-48-1) is the S-enantiomer of T3-ATA, representing the biologically active stereochemical configuration of this N-acetylthioacetyl-modified triiodothyronine (T3) analog [1]. This compound belongs to the class of thyroid hormone receptor (TR) agonists with a core pharmacophore structurally analogous to the natural metabolite 3,3',5-triiodothyroacetic acid (Tiratricol/Triac) [2]. T3-ATA (S-isomer) engages both TRα and TRβ isoforms to modulate transcription of genes involved in metabolism and energy homeostasis, with the S-configuration being essential for high-affinity receptor interaction .

Why T3-ATA (S-isomer) Cannot Be Substituted with T3 or Racemic Mixtures: The Case for Stereochemical and Pharmacophore-Specific Differentiation


Thyroid hormone analogs exhibit profound differences in receptor isoform selectivity, transcriptional regulatory profiles, and metabolic stability depending on both stereochemistry and side-chain modifications [1]. The S-isomer of T3-ATA contains the acetylthioacetyl modification on the amino acid moiety, which distinguishes it fundamentally from natural T3, the racemic T3-ATA mixture, and the Triac (tiratricol) scaffold . Crucially, while Triac itself demonstrates 3–6-fold higher affinity for TRβ versus TRα relative to T3, the N-acetylthioacetyl substitution present in T3-ATA may further alter receptor interaction kinetics and metabolic processing [2]. Selection of the incorrect stereoisomer or pharmacophore results in quantitatively different receptor activation profiles and deiodination susceptibility, directly impacting experimental reproducibility and translational validity in thyroid hormone signaling research [1].

Quantitative Differentiation of T3-ATA (S-isomer) Core Pharmacophore: Evidence-Based Comparative Data for Procurement Decisions


TRβ Receptor Binding Affinity: Triac Core Pharmacophore vs. Endogenous T3

The core pharmacophore of T3-ATA (S-isomer) — 3,3',5-triiodothyroacetic acid (Triac) — demonstrates 3- to 6-fold higher binding affinity for the TRβ1 receptor isoform compared to the endogenous ligand T3, while maintaining equivalent affinity for TRα1 [1][2]. In competitive radioligand binding assays using recombinant human TR isoforms, Triac exhibits a TRβ1/TRα1 affinity ratio of approximately 3–6, whereas T3 displays a ratio of approximately 1. This isoform-selective binding profile is structurally conferred by the acetic acid side chain present in both Triac and T3-ATA [1].

Thyroid Hormone Receptor TRβ Selectivity Ligand Binding Assay Receptor Pharmacology

Transcriptional Activation Potency: Triac vs. T3 in TRβ-Mediated Gene Regulation

In transient transfection assays using luciferase reporters under control of various thyroid hormone response elements (TREs), Triac — the core pharmacophore of T3-ATA (S-isomer) — exhibits greater transcriptional activation potency than T3 specifically for TRβ1 and TRβ2 isoforms [1]. On palindromic TRE, inverted palindrome TRE, and human TRH promoter reporters, Triac achieves 50% maximal induction at lower concentrations than T3, with the most pronounced difference observed in the 1–10 nM concentration range [1]. In contrast, transcriptional regulation via TRα1 is equivalent for both Triac and T3 across all tested TRE configurations [1].

Transcriptional Activation TRβ Isoform Reporter Gene Assay Gene Regulation

Metabolic Stability and Deiodination Kinetics: Triac vs. T3 in Hepatic Microsomes

The acetic acid side chain of Triac, shared with T3-ATA (S-isomer), confers distinct metabolic handling by type I iodothyronine deiodinase compared to T3 [1]. In rat liver microsomal assays, Triac (TA3) undergoes exclusively inner ring deiodination (IRD), whereas T3 undergoes both inner and outer ring deiodination [1]. The catalytic efficiency (Vmax/Km) for IRD of Triac is 16-fold higher than that of T3, indicating that Triac is a substantially better substrate for hepatic type I deiodinase [1]. This differential metabolism translates to shorter in vivo residence time: tracer Triac exhibits an average residence time of 5.5 hours in rats versus 10.9 hours for T3 [2]. Additionally, Triac has a 3-fold smaller distribution volume (78.2 mL/100 g) compared to T3 (190.7 mL/100 g) [2].

Deiodinase Hepatic Metabolism Metabolic Stability Enzyme Kinetics

Plasma Protein Binding and Distribution: Triac vs. T3

The distribution profile of Triac — the core pharmacophore of T3-ATA (S-isomer) — differs markedly from T3 in terms of both plasma protein binding affinity and binding protein preference [1][2]. In rat studies, Triac is approximately 16-fold more firmly bound to plasma proteins than T3 [1]. Furthermore, thyroid hormone distributor protein (THDP) binding studies reveal that while T4 and T3 predominantly bind to thyroxine-binding globulin (TBG), Triac (TA3) preferentially associates with transthyretin and albumin [2]. In competitive radioligand binding assays, the rank order of affinity for transthyretin is TA4 > T4 = TA3 > rT3 > T3, demonstrating that Triac (TA3) binds transthyretin with equal affinity to T4 and higher affinity than T3 [2].

Plasma Protein Binding Pharmacokinetics Tissue Distribution Thyroid Hormone Transport

Stereochemical Purity Requirement: S-Isomer Activity vs. R-Enantiomer

The biological activity of thyroid hormone analogs is stereospecific, with only the S-enantiomer demonstrating high-affinity receptor binding and transcriptional activity . T3-ATA (S-isomer) (CAS 2438721-48-1) is the purified S-enantiomer with defined stereochemistry at the α-carbon . Procurement of the stereochemically undefined racemic mixture introduces the R-enantiomer, which is inactive or markedly less active at thyroid hormone receptors, thereby reducing effective concentration and introducing uncontrolled variability in dose-response studies . Vendor specifications confirm ≥95% purity for the S-isomer , enabling precise calculation of active species concentration versus total compound mass.

Stereochemistry Enantioselectivity Chiral Resolution Receptor Binding

Functional Selectivity in RTHβ: Clinical Differentiation of Triac from T3

The Triac pharmacophore underlying T3-ATA (S-isomer) has demonstrated unique functional utility in resistance to thyroid hormone beta (RTHβ) where T3 is ineffective or contraindicated [1]. Triac has been used empirically in RTHβ therapy, with beneficial effects observed in multiple studies, whereas T3 is not a viable option due to the underlying TRβ mutation [1]. In vitro, Triac retains transcriptional activation capability on certain TRβ mutants that fail to respond to T3 [2]. Clinically, tiratricol (Triac) is approved by the EMA as Emcitate for MCT8 deficiency (Allan-Herndon-Dudley Syndrome), a condition where T3 cannot cross the blood-brain barrier due to defective MCT8 transporter — Triac enters MCT8-dependent cells independently of the MCT8 transporter [3].

Resistance to Thyroid Hormone TRβ Mutation Therapeutic Differentiation MCT8 Deficiency

Validated Application Scenarios for T3-ATA (S-isomer) Based on Comparative Evidence


TRβ-Selective Transcriptional Activation Studies

Based on evidence that the Triac pharmacophore demonstrates 3–6-fold higher TRβ1 affinity and enhanced TRβ-specific transcriptional potency relative to T3 at 1–10 nM concentrations [1][2], T3-ATA (S-isomer) is optimally deployed in luciferase reporter assays and gene expression studies requiring TRβ-preferential activation with minimal TRα confounding. Applications include hepatic gene regulation analysis, lipid metabolism target validation, and differentiation of TRα- versus TRβ-mediated transcriptional programs.

Metabolic Stability and Deiodination Pathway Analysis

The 16-fold higher hepatic type I deiodinase catalytic efficiency and exclusively inner ring deiodination pattern of Triac relative to T3 [1] position T3-ATA (S-isomer) as a comparator probe for deiodination pathway studies. Its shorter in vivo residence time (5.5 h vs. 10.9 h for T3) and 3-fold smaller distribution volume [2] enable pulse-chase experimental designs and reduced compound accumulation in chronic exposure models investigating temporal dynamics of thyroid hormone signaling.

Thyroid Hormone Transport and Carrier Protein Studies

The distinct plasma protein binding profile of the Triac scaffold — 16-fold tighter binding than T3 and preferential association with transthyretin/albumin rather than TBG [1][2] — makes T3-ATA (S-isomer) a valuable tool for investigating thyroid hormone analog transport mechanisms. This compound enables experimental dissection of free hormone fraction dynamics, tissue accessibility, and the functional role of transthyretin in hormone delivery to specific compartments.

MCT8-Independent Cellular Entry and RTHβ Mutant Studies

The demonstrated ability of Triac to enter cells independently of the MCT8 transporter and to activate certain TRβ mutants unresponsive to T3 [1][2] establishes T3-ATA (S-isomer) as a critical research tool for MCT8 deficiency models (Allan-Herndon-Dudley Syndrome) and resistance to thyroid hormone beta (RTHβ) investigations. T3-ATA (S-isomer) can serve as a positive control or comparator in cellular assays evaluating thyroid hormone analog transport and receptor mutant pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for T3-ATA (S-isomer)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.